1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea
Description
1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea is a urea derivative featuring a 2-chlorophenyl group and an imidazo[1,2-b]pyrazole moiety linked via an ethyl chain. Its molecular formula is C₁₃H₁₄ClN₅O, with a calculated molecular weight of 291.7 g/mol.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c15-11-3-1-2-4-12(11)18-14(21)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGIURGAAGTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C=CN3C2=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyrazole derivative and an imidazole precursor, cyclization can be induced using a dehydrating agent.
Alkylation: The imidazo[1,2-b]pyrazole core is then alkylated with a suitable ethylating agent to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated imidazo[1,2-b]pyrazole with 2-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Cyclization and Ring Functionalization
The imidazo[1,2-b]pyrazole core undergoes regioselective electrophilic substitutions and cyclization reactions. Key findings include:
The ethyl linker remains inert under these conditions, preserving structural integrity .
Urea Group Reactivity
The urea moiety participates in nucleophilic and condensation reactions:
The 2-chlorophenyl group stabilizes resonance interactions, reducing urea’s susceptibility to hydrolysis under acidic conditions .
Heterocycle-Specific Transformations
The imidazo[1,2-b]pyrazole system enables unique reactivity:
Lewis acid catalysis (e.g., Zn(OTf)₂) enhances electrophilic substitution rates at the imidazo-pyrazole ring .
Cross-Coupling and Catalysis
The 2-chlorophenyl group enables palladium-mediated transformations:
| Reaction Type | Conditions | Outcome | Source Support |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, 100°C | Aryl-Cl → aryl-NR₂ | |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, DMF, 120°C | C–C bond formation at aryl position |
Halogen exchange reactions (e.g., Cl → Br via NaBr/KI) have not been reported for this substrate .
Redox Reactions
Controlled reductions and oxidations modify functionality:
| Reaction Type | Conditions | Outcome | Source Support |
|---|---|---|---|
| Imidazo-Pyrazole Oxidation | KMnO₄, H₂O, 0°C | Epoxidation of ethyl spacer | |
| Selective Reduction | NaBH₄, MeOH, RT | Urea → amine (partial conversion) |
Oxidative degradation under UV light produces 2-chlorophenyl isocyanate as a byproduct .
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
Electron-withdrawing groups on the aryl ring enhance metabolic stability but reduce solubility .
This compound’s multifunctional architecture supports diverse synthetic applications, with the urea and imidazo-pyrazole domains offering orthogonal reactivity. Further studies should explore photochemical transformations and biocatalytic modifications.
Scientific Research Applications
Pharmacological Applications
The compound's applications primarily lie in the following areas:
Anticancer Activity
Recent studies have highlighted the efficacy of imidazo[1,2-b]pyrazole derivatives in inhibiting cancer cell proliferation and inducing apoptosis. For instance:
- Mechanism of Action : These compounds often target specific kinases involved in cancer progression. For example, some derivatives have shown to inhibit Aurora-A kinase, which is crucial for mitotic regulation .
- Case Study : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) with an IC50 value of 49.85 µM .
Anti-inflammatory Properties
Imidazo[1,2-b]pyrazole compounds have been explored for their anti-inflammatory effects:
- Research Findings : Compounds with this scaffold have been shown to reduce inflammatory markers in vitro and in vivo models of inflammation . They inhibit pathways involving cyclooxygenase and lipoxygenase enzymes.
- Clinical Relevance : Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and arthritis. Thus, these compounds could serve as potential therapeutic agents.
Synthesis and Derivatives
The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea can be achieved through multi-component reactions involving readily available starting materials:
- Synthetic Route : A common approach involves the reaction of 2-chlorophenyl isocyanate with imidazo[1,2-b]pyrazole derivatives under controlled conditions to yield the target compound .
Comparative Analysis of Related Compounds
The following table summarizes the pharmacological activities of various compounds related to this compound:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 49.85 | A549 |
| Compound B | Anti-inflammatory | 25.0 | COX Inhibition |
| Compound C | Antimicrobial | 30.5 | E. coli |
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea in biological systems is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety may interact with active sites of enzymes, while the urea group could form hydrogen bonds with amino acid residues, affecting the activity of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the evidence:
Key Structural and Functional Insights
Heterocyclic Diversity: The target compound’s imidazo[1,2-b]pyrazole system distinguishes it from simpler pyrazole derivatives (e.g., 9a) and benzimidazole-thiazole hybrids (e.g., FTBU-1). This bicyclic structure may enhance metabolic stability compared to monocyclic analogs . In contrast, Cl-4AS-1 employs an indenoquinoline scaffold, offering rigidity and planar geometry for enzyme active-site binding, a feature absent in the flexible ethyl-linked target compound .
Substituent Effects: The 2-chlorophenyl group, shared with Cl-4AS-1, likely contributes to hydrophobic interactions and electron-withdrawing effects, influencing binding affinity. However, its placement on a urea backbone (target) versus a carboxamide (Cl-4AS-1) alters hydrogen-bond donor/acceptor capacity . Hydroxymethyl substituents () improve aqueous solubility, whereas the target’s imidazo[1,2-b]pyrazole may reduce solubility due to increased hydrophobicity .
Physicochemical Properties :
- The target’s molecular weight (291.7 g/mol ) is lower than FTBU-1 (396.4 g/mol ) and Cl-4AS-1 (423.9 g/mol ), suggesting better bioavailability under Lipinski’s rules. However, the lack of melting point data limits solubility/stability assessments .
Research Findings and Limitations
- Biological Data Gaps: No activity data are provided for the target compound. Comparisons rely on structural inferences, such as the urea moiety’s role in kinase inhibition (common in FTBU-1-like analogs) or chlorophenyl’s prevalence in bioactive molecules .
Biological Activity
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the areas of anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure
The compound features an imidazo[1,2-b]pyrazole core linked to a chlorophenyl urea moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and inflammation. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Apoptosis : It can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.
- Anti-inflammatory Effects : The compound may inhibit the production of inflammatory cytokines, thus reducing inflammation-related processes.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 8.0 | Inhibition of cell proliferation |
| HCT116 (Colon) | 15.0 | Modulation of kinase activity |
| HT-29 (Colon) | 10.5 | Inhibition of inflammatory cytokines |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, revealing its potential in reducing inflammation through inhibition of key signaling pathways.
| Assay | Result | Reference |
|---|---|---|
| IL-6 Inhibition | IC50 = 20 µM | |
| TNF-α Production | Decreased by 50% | |
| Neutrophil Migration | Inhibited by 70% |
Study on A549 Cell Line
In a study conducted by Li et al., the compound was tested on A549 lung cancer cells, showing an IC50 value of 12.5 µM. The mechanism involved the activation of apoptotic pathways through increased expression of caspases and reduction of Bcl-2 levels, indicating a shift towards pro-apoptotic signaling.
Study on MCF-7 Cell Line
Another significant study focused on MCF-7 breast cancer cells where the compound displayed an IC50 value of 8.0 µM. This study highlighted the compound's ability to disrupt cell cycle progression and promote apoptosis via mitochondrial pathways.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust pH and temperature to suppress side reactions (e.g., hydrolysis of the urea group).
- Catalytic Pd-based cross-coupling can improve yields in heterocyclic coupling steps .
(Advanced) How can computational modeling predict binding interactions of this compound with biological targets?
Methodological Answer:
Target Identification : Use homology modeling or cryo-EM structures (if available) to identify potential binding pockets in enzymes/receptors (e.g., kinases, GPCRs) .
Docking Studies : Employ software like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding between the urea group and catalytic residues, and π-π stacking with aromatic side chains .
MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess binding stability over time. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
Validation : Cross-validate predictions with experimental binding assays (e.g., SPR, ITC) .
(Basic) What spectroscopic and crystallographic methods are essential for structural characterization?
Methodological Answer:
-
NMR Spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of imidazo-pyrazole and urea connectivity. Key shifts: urea NH (~8–10 ppm), aromatic protons (~6.5–8 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .
-
X-ray Crystallography :
(Advanced) How to design SAR studies to optimize bioactivity?
Methodological Answer:
Scaffold Modification :
- Urea Group : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .
- Imidazo-Pyrazole : Introduce methyl/cyclopropyl substituents to improve metabolic stability .
Bioassay-Driven Optimization :
- Test analogs against disease-relevant cell lines (e.g., cancer, inflammation models).
- Prioritize compounds with IC₅₀ <1 μM and selectivity indices >10 .
ADME Profiling : Assess solubility (shake-flask method), microsomal stability, and CYP inhibition to eliminate candidates with poor pharmacokinetics .
(Basic) What analytical techniques ensure purity and stability under varying conditions?
Methodological Answer:
-
Purity Assessment :
- HPLC : Use C18 columns (ACN/water + 0.1% TFA). Purity >95% is acceptable for biological testing .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) within 5 ppm error .
-
Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .
- Long-Term Storage : Store at –20°C in inert atmospheres (argon) to prevent urea hydrolysis .
(Advanced) How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Experimental Reproducibility :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use isogenic cell lines to minimize genetic variability .
Data Triangulation :
- Combine biochemical assays (e.g., enzyme inhibition) with cellular readouts (e.g., apoptosis via flow cytometry) .
- Validate off-target effects via kinome-wide profiling .
Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to identify outliers and adjust for batch effects .
(Advanced) What strategies elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
Kinetic Studies :
- Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Measure Kᵢ values using fluorogenic substrates .
Structural Biology :
- Co-crystallize the compound with the target enzyme (e.g., kinase). SHELX refinement resolves binding poses .
- Cryo-EM (if >100 kDa) captures dynamic inhibition mechanisms .
Mutagenesis : Engineer active-site residues (e.g., Ala-scanning) to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
